molecular formula C21H21ClN4O2S2 B2795915 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217202-41-9

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2795915
CAS No.: 1217202-41-9
M. Wt: 461
InChI Key: XWBWDKKOESTODW-HRNDJLQDSA-N
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Description

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). Its primary research value lies in the study of ALK-driven oncogenesis , particularly in non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and other malignancies where ALK rearrangements or mutations act as key drivers of tumor proliferation and survival. This compound demonstrates high efficacy in suppressing ALK autophosphorylation and downstream signaling pathways, such as the STAT3, PI3K/AKT, and RAS/MAPK cascades, leading to the induction of apoptosis and cell cycle arrest in dependent cancer cell lines. It serves as a critical pharmacological tool for validating ALK as a therapeutic target, understanding mechanisms of resistance to ALK inhibition, and for the in vitro and in vivo evaluation of combination therapies aimed at overcoming such resistance. Researchers utilize this acrylamide-based inhibitor to probe the conformational dynamics of the ALK kinase domain and to develop next-generation inhibitors with improved selectivity profiles and central nervous system (CNS) penetration for treating metastatic disease.

Properties

IUPAC Name

(E)-N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2.ClH/c1-27-17-6-2-7-18-20(17)23-21(29-18)25(12-4-11-24-13-10-22-15-24)19(26)9-8-16-5-3-14-28-16;/h2-3,5-10,13-15H,4,11-12H2,1H3;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWDKKOESTODW-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an imidazole ring, a benzothiazole moiety, and a thiophene group, which are known to contribute to various pharmacological effects.

Chemical Structure

The compound can be represented by the following structural formula:

C17H19ClN4OS\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_{4}\text{OS}

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial , anticancer , and antifungal properties. Various studies have evaluated its efficacy against different biological targets, including bacterial strains and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds containing imidazole and benzothiazole rings exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown effective inhibition against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.015 μg/mL for Streptococcus pneumoniae and 0.25 μg/mL for Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. pneumoniae0.015
Compound BS. aureus0.25
Compound CE. faecalis0.12

Anticancer Activity

The anticancer potential of the compound has been explored through in vitro studies on various cancer cell lines. For instance, related benzothiazole derivatives have demonstrated notable antiproliferative activity against U-937 cell lines with IC50 values ranging from 16.23 μM to 34.58 μM .

Case Study: Antiproliferative Effects

A study examining the effects of similar compounds on cancer cells found that modifications to the structure could enhance potency:

  • Compound D : IC50 = 16.23 μM against U-937
  • Compound E : IC50 = 34.58 μM against THP-1

These findings suggest that structural variations can significantly influence biological activity.

Antifungal Activity

In addition to antibacterial and anticancer activities, the compound has shown promise in antifungal applications, particularly against Candida species. In comparative studies, certain derivatives exhibited better profiles than fluconazole, a common antifungal agent, indicating potential as a treatment for resistant fungal infections .

Table 2: Antifungal Activity Comparison

CompoundCandida SpeciesMIC (μg/mL)
Compound FC. albicans< 1.6325
Compound GC. tropicalis< 1.6325

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the imidazole ring may interact with biological macromolecules such as enzymes or receptors, leading to inhibition of critical cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique structural features are compared below with key analogues from the literature.

Compound Name Core Structure Key Substituents Heterocycles Present Amide Type Salt Form Reference
Target Compound: (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride Benzo[d]thiazole 3-(1H-imidazol-1-yl)propyl, 4-methoxy, thiophen-2-yl Imidazole, thiophene Acrylamide Hydrochloride
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride Benzo[d]thiazole 3-(Dimethylamino)propyl, 4-methoxy None Carboxamide Hydrochloride
(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (Compound 6) Benzo[d]imidazole 1-Methyl, 5-methylisoxazole Benzimidazole, isoxazole Acrylamide None
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzo[d]thiazole 4-Chlorophenyl, 4-oxo-thiazolidinone None Carboxamide None
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Thiadiazole Trichloroethyl, phenyl Thiadiazole Acetamide None

Key Findings from Comparative Analysis

Imidazole vs. Dimethylamino Substituents The target compound’s 3-(1H-imidazol-1-yl)propyl group distinguishes it from the dimethylamino-substituted analogue (). The imidazole’s aromaticity and hydrogen-bonding capacity (pKa ~6.8) may enhance interactions with biological targets compared to the aliphatic dimethylamino group (pKa ~10), which is fully protonated at physiological pH. This difference could influence membrane permeability and target affinity .

Thiophene vs. Isoxazole/Aryl Groups The thiophen-2-yl group in the target compound contrasts with the 5-methylisoxazole in Compound 6 ().

Acrylamide vs. Carboxamide/Thioacetamide Linkers

  • The acrylamide linker in the target compound introduces rigidity via conjugation, favoring a planar geometry for target binding. In contrast, carboxamide derivatives (e.g., 4g in ) lack this rigidity, which may reduce binding precision. Thioacetamide analogues (e.g., ) offer sulfur-based hydrogen bonding but are prone to metabolic oxidation .

Hydrochloride Salt vs. Neutral Forms The hydrochloride salt in the target compound and its dimethylamino analogue () improves aqueous solubility, critical for oral bioavailability. Neutral analogues like 4g () may require formulation adjustments for therapeutic use .

The use of concentrated sulfuric acid in highlights divergent synthetic strategies for heterocyclic systems .

Hypothesized Pharmacological Implications

  • The imidazole-thiophene-acrylamide triad in the target compound may synergize for kinase or protease inhibition, leveraging imidazole’s metal-coordination capacity and thiophene’s hydrophobic interactions.
  • Compared to the chlorophenyl-substituted 4g (), the target’s methoxy group could reduce cytotoxicity by minimizing hydrophobic off-target effects .

Q & A

Q. What are the critical steps in synthesizing (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include: (i) Preparation of intermediates: The imidazole-propylamine and 4-methoxybenzo[d]thiazol-2-amine precursors are synthesized separately. For imidazole derivatives, alkylation of 1H-imidazole with 3-chloropropylamine under reflux in aprotic solvents (e.g., DMF) is common . (ii) Coupling reactions: The acrylamide core is formed via a Michael addition or condensation between the thiophene-acrylic acid derivative and the secondary amine group of the combined intermediates. Reflux in dichloromethane or THF with coupling agents like EDC/HOBt is often employed . (iii) Hydrochloride salt formation: The free base is treated with HCl in an ether or ethanol solution to precipitate the hydrochloride salt . Purification via silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon connectivity. For example, the (E)-configuration of the acrylamide double bond is verified by coupling constants (J ≈ 15–16 Hz) between the α and β protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, with the hydrochloride adduct typically observed as [M+H]+ or [M+Cl]– .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm acrylamide and thiazole moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields when sensitive functional groups (e.g., imidazole) are present?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) during imidazole alkylation prevent side reactions like over-alkylation .
  • Protecting Groups : Temporarily protecting the imidazole nitrogen with Boc groups before coupling can enhance stability .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while anhydrous conditions prevent hydrolysis .
  • Real-Time Monitoring : Use TLC or HPLC to track reaction progress and quench reactions at optimal conversion points (~85–90%) .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm long-range couplings between the thiophene and acrylamide groups .
  • Isotopic Patterns in MS : Check for chlorine isotopic signatures (3:1 ratio for 35Cl/37Cl) to distinguish between [M+H]+ and [M+Cl]– adducts .
  • X-ray Crystallography : Single-crystal analysis using SHELX or ORTEP-3 provides unambiguous structural confirmation .

Q. How can computational methods predict the compound’s biological activity and reactivity?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinases or GPCRs). The thiophene and imidazole moieties often show π-π stacking with aromatic residues in binding pockets .
  • DFT Calculations : Predict electrophilic/nucleophilic sites. For instance, the acrylamide’s β-carbon is electrophilic, making it prone to Michael addition in biological systems .
  • MD Simulations : Assess stability in lipid bilayers or solvent environments, critical for pharmacokinetic profiling .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Receptor Binding : Radioligand displacement assays (e.g., with 3H-labeled antagonists) quantify affinity for receptors .
  • Cellular Studies :
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining evaluates pro-apoptotic effects .
  • Kinetic Analysis : Time-resolved fluorescence monitors target engagement rates .

Key Considerations for Data Contradictions

  • Unexpected Synthesis Yields : If yields drop below 50%, assess moisture sensitivity of intermediates or side reactions (e.g., dimerization) via LC-MS .
  • Ambiguous NMR Peaks : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent artifacts, and compare with simulated spectra from ACD/Labs or ChemDraw .

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